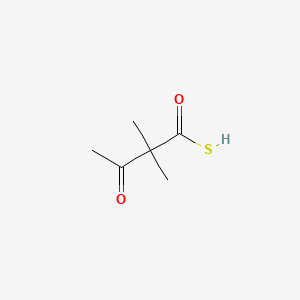

2,2-dimethyl-3-oxobutanethioic S-acid

Übersicht

Beschreibung

2,2-Dimethyl-3-oxobutanethioic S-acid, also known as butanethioic acid, 2,2-dimethyl-3-oxo, is a chemical compound with the molecular formula C6H10O2S. It is characterized by its unique structure, which includes a thioic acid group and a ketone group.

Wirkmechanismus

Target of Action

2-Acetylthioisobutyric Acid, also known as 2,2-dimethyl-3-oxobutanethioic S-acid, is a compound that has been found to be produced by various strains of microorganisms, including those belonging to the genera Pseudomonas, Agrobacterium, Enterobacter, Cellulomonas, Rhodococcus, Brevibacterium, and Torulopsis

Mode of Action

It is known that the compound is produced through the hydrolysis of methyl esters . This process is catalyzed by enzymes such as 3,4-dihydrocoumarin hydrolase from Acinetobacter calcoaceticus . The enzyme recognizes the configuration at the 2-position and selectively hydrolyzes the methyl esters .

Biochemical Pathways

It is known that the compound is produced through the hydrolysis of methyl esters , which suggests that it may be involved in ester metabolism pathways.

Result of Action

It is known that the compound is a key intermediate for the synthesis of angiotensin-converting enzyme inhibitors, such as captopril and alacepril . These inhibitors are used to treat hypertension and congestive heart failure .

Action Environment

The action of 2-Acetylthioisobutyric Acid can be influenced by various environmental factors. For instance, the production of the compound by microorganisms can be affected by the pH and temperature of the environment . Specifically, the compound has been found to be produced in high yield by Pseudomonas fluorescens at a pH of 6.6 and a temperature of 25°C .

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-Acetylthioisobutyric Acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes and proteins. For instance, it has been found in strains belonging to the genera Pseudomonas, Agrobacterium, Enterobacter, Cellulomonas, Rhodococcus, Brevibacterium, and Torulopsis . A strain of Pseudomonas fluorescens, IFO 3081, was selected as the best microorganism for producing 2-Acetylthioisobutyric Acid .

Cellular Effects

It is known that lactone compounds, which are similar to 2-Acetylthioisobutyric Acid, play important roles in organisms . These compounds are synthesized and metabolized enzymatically in vivo . Several enzymes involved in lactone compound metabolism, including lactone-degrading enzymes, e.g., lactonases, and lactone-forming enzymes, e.g., Baeyer-Villiger monooxygenases, have been reported . They might play important roles in the metabolism of lactones and related compounds .

Molecular Mechanism

It is known that Esterase (EST) from Pseudomonas putida IFO12996 catalyzes the stereoselective hydrolysis of methyl DL-β-acetylthioisobutyrate (DL-MATI) to produce D-β-acetylthioisobutyric Acid . The EST gene was cloned and expressed in Escherichia coli; the recombinant protein is a non-disulfide-linked homotrimer with a monomer molecular weight of 33,000 in both solution and crystalline states, indicating that these ESTs function as trimers .

Temporal Effects in Laboratory Settings

It is known that the cells having activity (558 units/g of dry cells) could be easily prepared by cultivation at 25°C at pH 6.6 for 24 hr in a glucose-containing medium .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-oxobutanethioic S-acid typically involves the reaction of 2,2-dimethyl-3-oxobutanoic acid with a sulfur-containing reagent. One common method is the reaction of 2,2-dimethyl-3-oxobutanoic acid with hydrogen sulfide (H2S) under acidic conditions to introduce the thioic acid group .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Dimethyl-3-oxobutanethioic S-acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the thioic acid group to a thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thioic acid group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids or sulfoxides.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl-3-oxobutanethioic S-acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-Dimethyl-3-oxobutanoic acid: Similar in structure but lacks the thioic acid group.

2,2-Dimethyl-3-oxobutanethioic acid: Similar but with different substituents on the thioic acid group.

Biologische Aktivität

2,2-Dimethyl-3-oxobutanethioic S-acid, also known as 2-acetylthioisobutyric acid, is a sulfur-containing organic compound with significant biological activity. Its unique structure allows it to participate in various biochemical processes, making it a subject of interest in fields such as pharmacology, biochemistry, and agricultural science. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

- Molecular Formula : C6H10O2S

- Molecular Weight : 146.204 g/mol

- IUPAC Name : this compound

The compound's structure includes a thioic acid functional group, which contributes to its reactivity and interactions with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria.

| Pathogen Type | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition at 50 µg/ml |

| Escherichia coli | Inhibition at 100 µg/ml |

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, contributing to its potential as a natural preservative in food and pharmaceuticals.

2. Anticancer Potential

The compound has shown promise in cancer research, particularly in the induction of apoptosis in cancer cells. A notable study demonstrated that treatment with varying concentrations of this compound led to a significant reduction in cell viability in human cancer cell lines.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as the activation of caspases and modulation of apoptotic pathways.

3. Enzymatic Activity

The compound plays a role in enzymatic reactions, particularly in the resolution of racemic mixtures. It acts as a substrate for specific enzymes that facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Case Study : In a study involving Pseudomonas fluorescens IFO 3081, researchers utilized the compound to produce D-β-acetylthioisobutyric acid from methyl DL-β-acetylthioisobutyrate. The results indicated high enantiomeric excess (over 90%), demonstrating its utility in asymmetric synthesis.

Applications in Drug Development

The ability of this compound to produce enantiomerically pure acids makes it valuable in drug discovery. Its application has led to the identification of drug candidates with improved efficacy and reduced side effects due to their stereochemical purity.

Example Applications:

- ACE Inhibitors : It serves as an intermediate in synthesizing angiotensin-converting enzyme inhibitors like captopril.

- Chiral Nanoparticles : The compound is used to functionalize nanoparticles for targeted drug delivery systems.

Environmental Impact

In addition to its pharmaceutical applications, this compound has been investigated for its role in bioremediation processes. Microorganisms capable of metabolizing it have been employed to degrade environmental pollutants effectively.

Eigenschaften

IUPAC Name |

2,2-dimethyl-3-oxobutanethioic S-acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2S/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXIFPICNYSQEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721573 | |

| Record name | 2,2-Dimethyl-3-oxobutanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135937-96-1 | |

| Record name | 2,2-Dimethyl-3-oxobutanethioic S-acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.